3-Ethylnonan-1-ol

Description

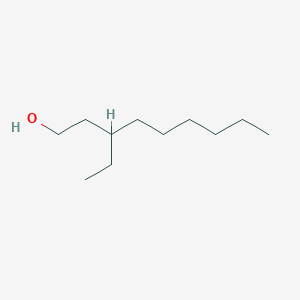

3-Ethylnonan-1-ol: is an organic compound with the molecular formula C11H24O . It is a primary alcohol, characterized by a hydroxyl group (-OH) attached to the first carbon of a nonane chain, which also has an ethyl group attached to the third carbon. This compound is known for its use in various industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

3-ethylnonan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-5-6-7-8-11(4-2)9-10-12/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJURDURBMIUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylnonan-1-ol can be synthesized through several methods, including:

Grignard Reaction: One common method involves the reaction of 1-bromononane with ethylmagnesium bromide, followed by hydrolysis to yield this compound.

Reduction of Ketones: Another method involves the reduction of 3-ethylnonan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of the corresponding aldehyde or ketone. This process involves the use of catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Ethylnonan-1-ol can be oxidized to form 3-ethylnonanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to 3-ethylnonane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 3-ethylnonyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., Pd/C)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Oxidation: 3-Ethylnonanoic acid

Reduction: 3-Ethylnonane

Substitution: 3-Ethylnonyl chloride

Scientific Research Applications

Chemistry: 3-Ethylnonan-1-ol is used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of various esters and ethers.

Biology: In biological research, this compound is used as a model compound to study the metabolism of long-chain alcohols in living organisms.

Medicine: While not widely used in medicine, derivatives of this compound are investigated for their potential antimicrobial and antifungal properties.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and plasticizers. It is also utilized as a lubricant additive and in the production of surfactants.

Mechanism of Action

The mechanism of action of 3-ethylnonan-1-ol primarily involves its interaction with cellular membranes due to its amphiphilic nature. The hydroxyl group can form hydrogen bonds with water molecules, while the hydrophobic nonane chain interacts with lipid bilayers. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, this compound can undergo metabolic oxidation to form aldehydes and acids, which may further interact with cellular components.

Comparison with Similar Compounds

1-Nonanol: Similar structure but lacks the ethyl group at the third carbon.

3-Methyl-1-nonanol: Similar structure with a methyl group instead of an ethyl group at the third carbon.

2-Ethylnonan-1-ol: Similar structure but with the ethyl group at the second carbon instead of the third.

Uniqueness: 3-Ethylnonan-1-ol is unique due to the specific positioning of the ethyl group on the third carbon, which influences its physical and chemical properties. This structural variation can affect its boiling point, solubility, and reactivity compared to its isomers and other similar compounds.

Biological Activity

3-Ethylnonan-1-ol, a long-chain primary alcohol with the chemical formula C11H24O, has garnered attention due to its potential biological activities and applications in various fields, including fragrance and food industries. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is categorized as a primary alcohol. Its structure consists of a nonane backbone with an ethyl group attached to the third carbon atom. The compound is typically synthesized through various chemical processes, including the reduction of corresponding ketones or aldehydes.

Biological Activities

The biological activities of this compound have been explored in several studies, focusing on its potential antimicrobial, antioxidant, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study assessed the effectiveness of various alcohols against bacterial strains and found that this compound demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella typhimurium | 0.75 |

These results suggest that this compound could be a viable candidate for developing natural antimicrobial agents.

Antioxidant Activity

In vitro assays have shown that this compound possesses antioxidant properties, which are crucial for combating oxidative stress in biological systems. The DPPH radical scavenging assay indicated that this compound can effectively neutralize free radicals, contributing to its potential health benefits.

Case Studies

A case study published in the Journal of Agricultural and Food Chemistry highlighted the use of this compound as a flavoring agent in food products. The study evaluated its sensory attributes and consumer acceptance:

- Sensory Evaluation : Trained panelists assessed the aroma and taste profiles of food products containing varying concentrations of this compound.

| Concentration (%) | Aroma Intensity (Scale 1-10) | Taste Profile |

|---|---|---|

| 0.01 | 4 | Fruity |

| 0.05 | 6 | Sweet |

| 0.10 | 8 | Strongly Fruity |

The results indicated that higher concentrations significantly enhanced the fruity aroma, making it appealing for use in flavor formulations.

Safety and Toxicology

Safety assessments have been conducted to evaluate the toxicity profile of this compound. According to data from PubChem, acute toxicity studies suggest that the compound has a low toxicity profile when used at recommended levels in food and fragrance applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.